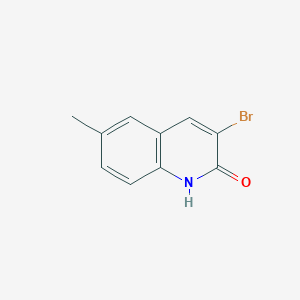

3-bromo-6-methyl-1H-quinolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

3-bromo-6-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C10H8BrNO/c1-6-2-3-9-7(4-6)5-8(11)10(13)12-9/h2-5H,1H3,(H,12,13) |

InChI Key |

OYJZHWMLVJZLML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 3 Bromo 6 Methyl 1h Quinolin 2 One

Advanced Synthetic Strategies for 3-bromo-6-methyl-1H-quinolin-2-one

Solvent-Free and Catalyst-Free Methodologies

The development of solvent-free and catalyst-free reaction conditions represents a significant stride towards greener chemical synthesis, minimizing environmental impact and simplifying product isolation. While specific academic literature detailing a dedicated solvent-free and catalyst-free synthesis for this compound is not abundant, the principles can be extrapolated from the synthesis of related quinolinone structures.

Conventional synthesis of similar bromo-quinolinones often involves the bromination of the parent quinolinone, such as 6-methyl-1H-quinolin-2-one. Typically, this is achieved using brominating agents like N-bromosuccinimide (NBS) or molecular bromine in a chlorinated solvent such as chloroform (B151607) or dichloromethane (B109758), or in acetic acid . These reactions, while effective, often necessitate the use of volatile and potentially hazardous solvents.

A truly solvent-free approach would involve the direct reaction of the solid-state starting materials, potentially initiated by mechanical grinding or thermal induction. While not explicitly documented for this specific compound, such methodologies are gaining traction in organic synthesis. Similarly, a catalyst-free bromination would rely on the inherent reactivity of the quinolinone ring towards electrophilic substitution, activated by the existing substituents. The electron-donating nature of the methyl group at the 6-position and the lactam functionality would direct the bromination, likely to the C3 position. However, achieving high selectivity and yield without a catalyst or solvent remains a significant research challenge.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of quinolinones is a critical area of research, aiming to reduce the environmental footprint of chemical manufacturing.

Development of Environmentally Benign Reaction Conditions

Efforts to develop environmentally benign reaction conditions for quinolinone synthesis have focused on several key areas. The use of less toxic and more sustainable catalysts is a primary goal. For instance, copper-promoted bromination has been explored for the regioselective halogenation of quinoline (B57606) derivatives, offering an alternative to more hazardous reagents beilstein-journals.org. While not directly applied to this compound, these studies provide a proof of concept for greener catalytic systems.

Another avenue is the replacement of conventional volatile organic solvents with more environmentally friendly alternatives. Water, ionic liquids, or deep eutectic solvents are being investigated as reaction media for various heterocyclic syntheses. Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, often leading to shorter reaction times, higher yields, and reduced side product formation, thereby contributing to a greener process. For example, weak base-promoted lactamization under microwave irradiation has been successfully employed for the synthesis of quinolin-2-ones nih.gov.

Atom Economy and Waste Minimization in Quinolinone Synthesis

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a cornerstone of green chemistry. In the context of this compound synthesis, the ideal scenario would be a direct addition reaction where all atoms of the starting materials are found in the product.

However, substitution reactions, such as the bromination of 6-methyl-1H-quinolin-2-one, inherently generate by-products. For instance, using N-bromosuccinimide (NBS) as the brominating agent produces succinimide (B58015) as a byproduct. While this is a relatively benign byproduct, it still represents waste.

Table 1: Theoretical Atom Economy for the Bromination of 6-methyl-1H-quinolin-2-one

| Reactant 1 (6-methyl-1H-quinolin-2-one) | Reactant 2 (N-Bromosuccinimide) | Product (this compound) | Byproduct (Succinimide) | % Atom Economy |

| C₁₀H₉NO | C₄H₄BrNO₂ | C₁₀H₈BrNO | C₄H₅NO₂ | 57.3% |

This table presents a theoretical calculation and does not account for yield or other real-world factors.

Minimizing waste in quinolinone synthesis also involves optimizing reaction conditions to reduce the formation of side products and developing efficient purification methods that minimize solvent usage. The choice of a highly selective brominating agent and reaction conditions that favor the desired isomer are crucial for waste reduction.

Purification and Isolation Methodologies in Academic Research

The isolation of pure this compound from the reaction mixture is a critical step to ensure its suitability for further applications. The primary methods employed in academic research for the purification of this and related bromo-quinolinones are column chromatography and recrystallization .

Column Chromatography: This technique is widely used to separate the desired product from unreacted starting materials, by-products, and any isomeric impurities. The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents) is crucial for achieving good separation. For compounds of similar polarity, common eluent systems include mixtures of ethyl acetate (B1210297) and hexane, or dichloromethane and methanol (B129727) rsc.org. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. While specific recrystallization solvents for this compound are not extensively documented in academic literature, solvents such as ethanol (B145695), methanol, or mixtures containing ethyl acetate are often used for similar quinolinone derivatives google.com. A patent for a related compound mentions recrystallization from anhydrous diethyl ether google.com.

The selection of the purification method depends on the nature and quantity of the impurities present. Often, a combination of column chromatography followed by recrystallization is necessary to obtain a highly pure sample of this compound.

Table 2: Common Purification Techniques for Bromo-Quinolinone Derivatives

| Purification Method | Typical Solvents/Eluents | Key Considerations |

| Column Chromatography | Ethyl acetate/Hexane, Dichloromethane/Methanol | Selection of appropriate eluent polarity to achieve separation. |

| Recrystallization | Ethanol, Methanol, Ethyl Acetate, Diethyl Ether | Finding a solvent with a steep solubility curve for the compound. |

Chemical Reactivity and Derivatization Strategies of 3 Bromo 6 Methyl 1h Quinolin 2 One

Exploitation of the Bromine Moiety for Further Functionalization

The bromine atom at the C-3 position is a key handle for introducing a wide array of substituents through various cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine atom in 3-bromo-6-methyl-1H-quinolin-2-one serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. nih.govlibretexts.orgwikipedia.org The reaction is catalyzed by a palladium(0) complex and requires a base. wikipedia.org While specific studies on this compound are not abundant, the general applicability of the Suzuki-Miyaura reaction to aryl bromides is well-established. nih.govnih.govmdpi.com For instance, the coupling of various aryl bromides with boronic acids proceeds efficiently in the presence of catalysts like Pd(PPh₃)₄ and a base such as sodium carbonate. nih.govresearchgate.net The reaction conditions are generally mild, making it a favored method for derivatization. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com This reaction is also catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with high regioselectivity, favoring arylation at the less substituted carbon of the alkene. thieme-connect.de The versatility of the Heck reaction allows for the introduction of various vinyl groups onto the quinolinone scaffold. organic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is typically co-catalyzed by palladium and copper complexes and requires a base. nih.govwikipedia.org This method provides a direct route to alkynyl-substituted quinolinones, which are valuable intermediates for further transformations. nih.gov The reaction can be carried out under mild conditions, often at room temperature. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acids/esters | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Mild conditions, high functional group tolerance. nih.govwikipedia.org |

| Heck | Alkenes | Pd(OAc)₂, Phosphine ligand, Base | Forms substituted alkenes, often with high stereoselectivity. wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Direct introduction of alkynyl groups. nih.govwikipedia.orgorganic-chemistry.org |

Nucleophilic Aromatic Substitution on the Brominated Position

While palladium-catalyzed reactions are more common for aryl bromides, nucleophilic aromatic substitution (SNAAr) can occur under specific conditions. For an SNAAr reaction to proceed, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). youtube.comyoutube.com In the case of this compound, the electron-withdrawing nature of the carbonyl group in the quinolinone ring may facilitate such reactions, although this pathway is generally less favored compared to cross-coupling. The success of SNAAr would depend on the strength of the nucleophile and the reaction conditions employed.

Reactions at the Quinolinone Nitrogen Atom (N-1)

The nitrogen atom at the N-1 position of the quinolinone ring is a nucleophilic center and can readily participate in various reactions to introduce substituents.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The hydrogen atom attached to the nitrogen can be substituted with an alkyl group through N-alkylation reactions. This is typically achieved by treating the quinolinone with an alkyl halide in the presence of a base. The base deprotonates the nitrogen, forming a more nucleophilic anion that then attacks the alkyl halide.

N-Acylation: Similarly, N-acylation can be accomplished by reacting the quinolinone with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. These reactions introduce an acyl group onto the nitrogen atom, forming an N-acylquinolinone derivative.

Investigation of Tautomerism and its Influence on Reactivity

Quinolin-2-ones can exist in tautomeric forms: the lactam (keto) form (1H-quinolin-2-one) and the lactim (enol) form (2-hydroxyquinoline). dntb.gov.uaresearchgate.net For this compound, the equilibrium generally favors the lactam form. researchgate.netnuph.edu.ua This tautomerism is a crucial aspect of its reactivity. The predominance of the keto tautomer means that reactions at the nitrogen atom, such as N-alkylation and N-acylation, are generally favored over O-alkylation or O-acylation of the enol form. nih.gov The specific tautomeric equilibrium can be influenced by factors such as the solvent and the presence of other substituents on the ring. nuph.edu.uanih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Quinolinone Ring System

The quinolinone ring system, being aromatic in nature, can undergo both electrophilic and nucleophilic substitution reactions at positions other than C-3. The directing effects of the existing substituents—the methyl group at C-6, the bromine at C-3, and the lactam functionality—will govern the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the quinolinone system is activated by the methyl group (an activating group) and deactivated by the amide functionality. Electrophilic attack is likely to occur at the positions ortho and para to the activating methyl group, and meta to the deactivating groups. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nucleophilic Aromatic Substitution: As previously mentioned, nucleophilic aromatic substitution on the carbocyclic ring is generally difficult unless strongly activated by electron-withdrawing groups. However, the pyridine-like portion of the quinolinone ring can be susceptible to nucleophilic attack, particularly at the C-4 position, especially if the ring is activated, for instance, by N-oxidation. acs.org

Functionalization at the Methyl Group (C-6)

The methyl group at the C-6 position of the quinolin-2-one ring serves as a handle for various chemical transformations, allowing for the introduction of diverse functional groups. These modifications can significantly impact the molecule's physicochemical properties and biological activity. Key strategies for the functionalization of this methyl group include oxidation, halogenation, and condensation reactions.

Oxidation: The oxidation of the C-6 methyl group can lead to the formation of the corresponding carboxylic acid or aldehyde. The choice of oxidizing agent and reaction conditions determines the final product. For instance, strong oxidizing agents like potassium permanganate (B83412) can oxidize the methyl group to a carboxylic acid. This transformation is a common strategy to introduce a carboxylic acid moiety, which can then be used for further derivatization, such as esterification or amidation. The synthesis of quinoline-4-carboxylic acids from corresponding methylquinolines is a well-established transformation. chdu.edu.ua While specific conditions for this compound are not detailed in the provided literature, the general principle of methyl group oxidation on the quinoline (B57606) scaffold is applicable. orgsyn.org

Halogenation: The methyl group can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, to yield the corresponding 6-(bromomethyl) derivative. This brominated product is a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, including amines, alcohols, and thiols. The reactivity of 2-methylquinolin-4(1H)-ones in bromination reactions has been studied, indicating that the course of the reaction is dependent on the substituents present on the quinolone ring. In the case of 3-benzyl-2-methylquinolin-4(1H)-one, bromination occurs at the C-2 methyl group. For this compound, selective bromination of the C-6 methyl group would provide a key intermediate for further diversification.

Condensation Reactions: The aldehyde derived from the oxidation of the C-6 methyl group can participate in various condensation reactions. For example, it can react with active methylene (B1212753) compounds in Knoevenagel condensations or with amines to form Schiff bases. These reactions are fundamental in carbon-carbon and carbon-nitrogen bond formation, leading to a wide array of more complex derivatives. The condensation of quinoline aldehydes with various nucleophiles is a known synthetic strategy. nih.govnih.gov

Table 1: Potential Functionalization Reactions at the C-6 Methyl Group

| Reaction Type | Reagents and Conditions | Product |

| Oxidation | KMnO₄, heat | 3-bromo-2-oxo-1,2-dihydroquinoline-6-carboxylic acid |

| Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), CCl₄, reflux | 3-bromo-6-(bromomethyl)-1H-quinolin-2-one |

| Condensation | 3-bromo-6-formyl-1H-quinolin-2-one, Malononitrile, Piperidine, EtOH, reflux | (E)-2-((3-bromo-2-oxo-1,2-dihydroquinolin-6-yl)methylene)malononitrile |

Strategies for Annulation and Scaffold Modification of this compound

Annulation reactions involve the construction of a new ring fused to the existing quinolinone scaffold, leading to more complex polycyclic systems. The inherent reactivity of the this compound core, particularly the presence of the bromine atom and the reactive sites on the quinolinone ring, allows for various annulation strategies.

Synthesis of Pyrano[3,2-c]quinolones: One common strategy for annulation involves the reaction of a 4-hydroxyquinolin-2-one derivative with a suitable three-carbon synthon. For instance, the L-proline catalyzed three-component reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, aromatic aldehydes, and Meldrum's acid affords 4-aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-diones. rsc.org Similarly, a one-pot multicomponent condensation between 2,4-dihydroxy-1-methylquinoline, malononitrile, and various aromatic aldehydes leads to the synthesis of 2-amino-6-methyl-5-oxo-4-sub(aryl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivatives. nih.gov Although these examples start from a 4-hydroxyquinolin-2-one, they demonstrate a viable pathway for constructing a pyran ring fused to the quinolinone core. The 3-bromo substituent in the target molecule could influence the reactivity and regioselectivity of such cyclizations.

Synthesis of Furo[3,2-c]quinolones: The construction of a furan (B31954) ring fused to the quinolinone scaffold can be achieved through various synthetic routes. Acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols can lead to the formation of either pyrano[3,2-c]quinolones or furo[3,2-c]quinolones, depending on the structure of the propargylic alcohol. masterorganicchemistry.commasterorganicchemistry.com This demonstrates the potential for selective annulation based on the choice of reagents.

Diels-Alder Reaction: The quinolin-2-one system can potentially act as a dienophile in Diels-Alder reactions, where the C3-C4 double bond participates in a [4+2] cycloaddition with a suitable diene. The bromine atom at the C-3 position would be expected to influence the electronics and steric hindrance of the dienophile, thereby affecting the feasibility and outcome of the reaction. This strategy would lead to the formation of a new six-membered ring fused to the quinolinone core.

Ring Expansion and Contraction: More advanced scaffold modifications can involve ring expansion or contraction of the quinolinone system. For example, photochemical rearrangement of quinoline N-oxides can lead to the formation of 3,1-benzoxazepines, which can then be converted to N-acylindoles, representing a ring contraction strategy. masterorganicchemistry.com While this specific example involves an N-oxide, it highlights the possibility of skeletal reorganization of the quinoline core to access different heterocyclic systems.

Table 2: Potential Annulation and Scaffold Modification Strategies

| Annulation/Modification Strategy | Reactants | Product Type |

| Pyrano-annulation | 4-hydroxy-6-methyl-1H-quinolin-2-one derivative, Aldehyde, Active methylene compound | Pyrano[3,2-c]quinoline |

| Furo-annulation | 4-hydroxy-6-methyl-1H-quinolin-2-one derivative, Propargylic alcohol | Furo[3,2-c]quinoline |

| Diels-Alder Reaction | This compound, Diene | Fused polycyclic quinolinone |

| Ring Contraction | Photolysis of corresponding N-oxide | N-acylindole derivative |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. Through the analysis of one-dimensional and two-dimensional NMR spectra, the chemical environment and connectivity of each proton and carbon atom in "3-bromo-6-methyl-1H-quinolin-2-one" can be determined.

¹H-NMR (Proton NMR): The ¹H-NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound," the spectrum would be expected to show distinct signals for the aromatic protons on the quinolinone ring, the methyl group protons, and the N-H proton. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effect of the bromine atom and the carbonyl group, as well as the electron-donating effect of the methyl group. The integration of the signals corresponds to the number of protons of each type, and the splitting patterns (singlet, doublet, triplet, etc.) reveal the number of adjacent protons.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom in "this compound" will give a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. For instance, the carbonyl carbon (C=O) will appear at a significantly downfield chemical shift compared to the aromatic and methyl carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following data is predictive and may vary based on the solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H1 (N-H) | ~11-12 | - |

| H4 | ~8.0-8.2 | C4: ~138-140 |

| H5 | ~7.3-7.5 | C5: ~128-130 |

| H7 | ~7.1-7.3 | C7: ~125-127 |

| H8 | ~7.0-7.2 | C8: ~115-117 |

| CH₃ | ~2.3-2.5 | C-CH₃: ~20-22 |

| C2 | - | C2: ~160-162 |

| C3 | - | C3: ~105-107 |

| C6 | - | C6: ~135-137 |

| C4a | - | C4a: ~139-141 |

Two-dimensional (2D) NMR techniques provide correlational information that helps to piece together the molecular structure. mdpi.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is instrumental in identifying adjacent protons in the aromatic ring system of "this compound."

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). youtube.com This is crucial for connecting different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons), such as C-3, C-4a, C-6, and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY shows correlations between protons that are close in space, even if they are not directly coupled through bonds. youtube.com This technique can be used to confirm the spatial relationship between, for example, the methyl group protons and the adjacent aromatic protons.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.com

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. acs.org This high precision allows for the determination of the exact molecular formula of "this compound" (C₁₀H₈BrNO), distinguishing it from other compounds with the same nominal mass. The presence of the bromine atom is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two peaks of nearly equal intensity separated by two mass units for the molecular ion.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman provide information about the functional groups present in a molecule by measuring the vibrations of its bonds. mdpi.comacs.org

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would show characteristic absorption bands for the various functional groups. Key expected absorptions include:

N-H stretching vibration around 3200-3400 cm⁻¹.

C=O (amide) stretching vibration around 1650-1680 cm⁻¹.

C=C stretching vibrations in the aromatic ring around 1450-1600 cm⁻¹.

C-H stretching vibrations (aromatic and methyl) around 2850-3100 cm⁻¹.

C-Br stretching vibration in the lower frequency region (typically below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman are different, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This can be particularly useful for observing the vibrations of the quinolinone skeleton.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic structure of chromophoric systems like this compound. The absorption of UV-Vis radiation by this molecule induces transitions of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides valuable insights into the conjugated π-system of the quinolin-2-one core and the influence of its substituents.

The electronic absorption spectrum of the 1H-quinolin-2-one scaffold is characterized by distinct absorption bands in the UV region, which are attributed to π → π* and n → π* electronic transitions. The extensive π-conjugated system, encompassing the benzene (B151609) and pyridinone rings, gives rise to intense π → π* transitions. The presence of the carbonyl group and the nitrogen heteroatom also allows for weaker n → π* transitions, which involve the promotion of a non-bonding electron from the oxygen or nitrogen to an anti-bonding π* orbital.

Detailed Research Findings

The electronic transitions in quinoline (B57606) derivatives are sensitive to the nature and position of substituents on the heterocyclic ring. researchgate.net The introduction of a bromine atom at the C-3 position and a methyl group at the C-6 position on the 1H-quinolin-2-one framework is expected to modulate its electronic absorption profile.

The bromine atom, being an electron-withdrawing group through its inductive effect yet also possessing lone pairs capable of π-donation (a resonance effect), can cause complex shifts in the absorption maxima. Generally, the electron-withdrawing nature of halogens can lead to a bathochromic (red) shift of the π → π* transition bands.

The methyl group at the C-6 position is an electron-donating group through hyperconjugation and a weak inductive effect. This donation of electron density into the aromatic system typically results in a bathochromic shift of the π → π* absorption bands. Therefore, the combined electronic effects of the bromo and methyl substituents in this compound are anticipated to result in a red shift of the principal absorption bands compared to the unsubstituted 1H-quinolin-2-one.

Studies on other substituted quinolin-2-ones have shown that the absorption maxima can also be influenced by the solvent polarity, a phenomenon known as solvatochromism. organic-chemistry.org Polar solvents can stabilize the ground and/or excited states to different extents, leading to shifts in the absorption maxima.

Based on data for analogous compounds, the expected UV-Vis absorption data for this compound in a common organic solvent like ethanol (B145695) or methanol (B129727) is presented in the following interactive data table. These values are estimations derived from the typical absorption regions of substituted quinolin-2-ones and serve as a predictive guide.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type | Solvent |

| ~ 230-250 | High | π → π | Ethanol |

| ~ 280-300 | Medium | π → π | Ethanol |

| ~ 330-350 | Low-Medium | π → π* / n → π* | Ethanol |

Computational Chemistry and Theoretical Investigations of 3 Bromo 6 Methyl 1h Quinolin 2 One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic characteristics and reactivity of molecular systems. mdpi.comnih.gov This theoretical framework allows for the detailed analysis of electron distribution and its implications for chemical behavior. For 3-bromo-6-methyl-1H-quinolin-2-one, DFT studies offer a granular view of its molecular orbitals and electrostatic potential, which are key determinants of its reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity. wikipedia.orgrsc.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. In the context of this compound, the HOMO is typically localized over the quinolinone ring system, particularly the electron-rich regions, while the LUMO is distributed over the areas that can accommodate electron density, such as the carbonyl group and the bromine atom. The precise energies and distributions can be influenced by the choice of DFT functional and basis set used in the calculations.

Calculated Frontier Molecular Orbital Energies and Properties

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 to -6.0 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 to -1.0 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.0 | Energy difference between HOMO and LUMO |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It provides a color-coded map of the electrostatic potential on the electron density surface. uni-muenchen.de Red regions indicate areas of negative electrostatic potential, which are prone to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would reveal the most electron-rich and electron-poor areas. Typically, the oxygen atom of the carbonyl group exhibits a strong negative potential (red), making it a primary site for interaction with electrophiles. uni-muenchen.de Conversely, the hydrogen atom of the N-H group and the regions around the bromine atom would show positive potential (blue), suggesting their susceptibility to nucleophilic interactions. This visual representation of charge distribution is invaluable for predicting intermolecular interactions and the initial steps of chemical reactions. uni-muenchen.denih.gov

Global Reactivity Descriptors: These parameters are calculated from the energies of the frontier orbitals and provide a general assessment of the molecule's chemical behavior.

Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons |

Local Reactivity Descriptors (Fukui Functions): The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point 'r' when the total number of electrons in the system changes. nih.govresearchgate.net It helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

f+(r): Indicates the propensity of a site for nucleophilic attack (attack by a species with excess electrons).

f-(r): Indicates the propensity of a site for electrophilic attack (attack by an electron-deficient species).

f0(r): Indicates the propensity of a site for radical attack.

For this compound, analysis of the Fukui functions would pinpoint the specific atoms most likely to participate in different types of reactions.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping out the potential energy surface of a chemical transformation. By calculating the energies of reactants, transition states, and products, researchers can determine the most probable reaction pathways. For this compound, this approach can be used to investigate various reactions, such as nucleophilic substitution at the bromine-bearing carbon or electrophilic addition to the quinolinone ring. These computational studies provide valuable insights into the kinetics and thermodynamics of potential reactions, helping to explain observed product distributions and predict the feasibility of new synthetic routes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinolinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For quinolinone derivatives, QSAR models can be developed to predict their activity as, for example, enzyme inhibitors or antimicrobial agents. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. nih.gov For this compound, MD simulations can reveal its preferred conformations in different solvents or within a biological binding site. This information is crucial for understanding how the molecule might interact with a target protein or receptor.

In Silico Screening and Molecular Docking Studies for Ligand-Target Interactions

Extensive searches of scientific literature and chemical databases have been conducted to identify computational chemistry and theoretical investigations, specifically in silico screening and molecular docking studies, focused on the compound this compound. Despite a thorough review of available research, no specific studies detailing the ligand-target interactions of this particular compound through these computational methods were found.

While the broader class of quinoline (B57606) and quinolin-2-one derivatives has been the subject of numerous computational studies to explore their potential as inhibitors for a variety of biological targets, including enzymes and receptors, research focusing explicitly on the this compound isomer is not present in the accessible scientific literature. These broader studies employ techniques such as molecular docking to predict the binding affinities and interaction modes of similar compounds with proteins implicated in diseases like cancer, infectious diseases, and neurodegenerative disorders. However, the specific substitution pattern of a bromine atom at the 3-position and a methyl group at the 6-position of the 1H-quinolin-2-one scaffold has not been individually detailed in published in silico screening or molecular docking reports.

Therefore, at present, there is no specific data available to populate tables on ligand-target interactions, binding energies, or interacting amino acid residues for this compound. Further research would be required to elucidate the potential biological targets and binding characteristics of this compound through computational modeling approaches.

Biological and Pharmacological Research Perspectives on 3 Bromo 6 Methyl 1h Quinolin 2 One Derivatives

Exploration of Molecular Targets and Biological Pathways

The therapeutic potential of 3-bromo-6-methyl-1H-quinolin-2-one derivatives is rooted in their ability to interact with specific biological molecules and disrupt pathological pathways. Research has identified several key molecular targets, including enzymes and cell surface receptors.

Enzyme Inhibition Studies (e.g., Kinases, DNA Gyrase, Protein Folding Machinery like Hsp90)

The quinoline (B57606) and quinolinone core structures are recognized as important scaffolds in the development of enzyme inhibitors. nih.govnih.gov

Kinase Inhibition: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Quinoline-based compounds have been investigated as inhibitors of various kinases. For instance, derivatives of quinoline have been designed as potent inhibitors of cyclin-dependent kinases 8 and 19 (CDK8/19), which are components of the Mediator complex that regulates gene transcription. nih.gov A structure-guided design approach led to the development of Senexin C, a quinoline-based derivative that exhibits potent and selective inhibition of CDK8/19. nih.gov This compound demonstrated improved metabolic stability and sustained target inhibition in cellular assays compared to its quinazoline (B50416) predecessors. nih.gov

Furthermore, research into quinazolin-2-amine derivatives has identified potent inhibitors of the receptor tyrosine kinase-like orphan receptor 1 (ROR1), a pseudokinase implicated in triple-negative breast cancer. acs.orgacs.org Through structure-based design, a novel quinolin-2-amine inhibitor, compound 59 , was discovered, which showed excellent binding affinity to ROR1. acs.orgacs.org Similarly, 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives have been developed as inhibitors of the epidermal growth factor receptor (EGFR), another key kinase in cancer progression. nih.gov

DNA Gyrase Inhibition: Bacterial DNA gyrase is a well-established target for antibacterial agents. mdpi.com It is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for bacterial DNA replication and transcription. mdpi.com Novel quinoline derivatives have been synthesized and evaluated as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov One study reported a series of quinoline derivatives, with compound 14 showing potent, broad-spectrum antimicrobial activity by significantly inhibiting E. coli DNA gyrase with an IC50 value of 3.39 μM. nih.govresearchgate.net This suggests that the antibacterial action of these compounds is mediated through the inhibition of this critical enzyme. nih.gov

Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a vital role in the stability and function of numerous client proteins, many of which are oncoproteins essential for tumor cell growth and survival. nih.govnih.gov Inhibition of Hsp90 is a promising strategy for cancer therapy. nih.gov Several quinoline-based compounds have been identified as Hsp90 inhibitors. nih.govnih.gov For example, a high-throughput screening identified quinoline 7 as a moderate inhibitor of Hsp90, and subsequent optimization led to analogs with low micromolar activity. nih.gov These compounds were shown to promote the degradation of Hsp90 client proteins like Her2. nih.gov Further studies have explored 3-(heteroaryl)quinolin-2(1H)-ones as potential Hsp90 inhibitors. nih.gov

Receptor Binding and Modulation Mechanisms (e.g., P2X7 receptor antagonism)

In addition to enzyme inhibition, derivatives of this compound can exert their effects by binding to and modulating the function of cell surface receptors.

P2X7 Receptor Antagonism: The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells and is involved in inflammatory processes. nih.gov Antagonists of the P2X7 receptor are being investigated for the treatment of chronic inflammatory diseases and pain. nih.govnih.gov The distribution of the P2X7 receptor on inflammatory cells like macrophages, mast cells, and lymphocytes suggests that its antagonists could play a significant role in treating inflammatory conditions. researchgate.net Research has led to the discovery of potent and selective P2X7 receptor antagonists. researchgate.netresearchgate.net For instance, a structural hybrid of a known P2X7R antagonist and a negative allosteric modulator resulted in a compound that acts as a slowly reversible negative allosteric modulator of the P2X7 receptor, highlighting how specific structural elements can influence binding to the allosteric site of the receptor. nih.gov

In Vitro Biological Activity Profiling and Cellular Assays (Excluding Clinical Trial Data)

The biological potential of this compound derivatives has been extensively evaluated through a variety of in vitro assays, demonstrating their anti-proliferative, antimicrobial, and anti-inflammatory properties.

Anti-proliferative and Cytotoxicity Mechanisms in Cell Lines

A significant body of research has focused on the anti-cancer potential of quinolinone derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines through cytotoxic mechanisms.

For example, 3-(heteroaryl)quinolin-2(1H)-one derivatives were synthesized and evaluated for their growth-inhibitory potency in cancer cell lines such as the triple-negative breast cancer line MDA-MB-231 and the prostate cancer line PC-3. nih.gov One derivative, 3b , was identified as the most cytotoxic against PC-3 cells, with a GI50 value of 28 µM. nih.gov Another study on 6-bromo quinazoline derivatives showed that compound 8a was the most potent against MCF-7 breast cancer and SW480 colon cancer cell lines, with IC50 values of 15.85 µM and 17.85 µM, respectively. nih.gov Notably, this compound showed selectivity, being significantly less toxic to the normal cell line MRC-5. nih.gov

Transition metal complexes of 6-methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone have also demonstrated significant antitumor activity. rsc.org Complex 1 from this series exhibited better inhibitory activities against SK-OV-3 and MGC80-3 tumor cell lines than the commercial anticancer drug cisplatin, with IC50 values of 10.35 µM and 10.17 µM, respectively. rsc.org Further investigation revealed that this complex induces apoptosis in MGC80-3 cells via a mitochondrial dysfunction pathway and causes cell cycle arrest in the S phase. rsc.org

The functionalization of quinoline derivatives has been shown to control their cytotoxic effects. brieflands.com A study evaluating a series of functionalized quinoline derivatives against Caco-2 cell lines found that the cytotoxicity was highly dependent on the attached functional groups. brieflands.com

Table 1: Anti-proliferative Activity of Selected Quinolinone Derivatives

| Compound/Derivative | Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 3b (3-heteroaryl)quinolin-2(1H)-one | PC-3 (Prostate) | GI50 = 28 µM | nih.gov |

| 8a (6-bromo quinazoline) | MCF-7 (Breast) | IC50 = 15.85 µM | nih.gov |

| 8a (6-bromo quinazoline) | SW480 (Colon) | IC50 = 17.85 µM | nih.gov |

| Complex 1 (metal complex) | SK-OV-3 (Ovarian) | IC50 = 10.35 µM | rsc.org |

| Complex 1 (metal complex) | MGC80-3 (Gastric) | IC50 = 10.17 µM | rsc.org |

| 59 (quinolin-2-amine) | MDA-MB-231 (Breast) | IC50 = 0.075 µM | acs.org |

Antimicrobial and Antiviral Activity Assessments (e.g., Gram-positive/negative bacteria, specific viral targets)

The quinoline scaffold is a well-known pharmacophore in the development of antimicrobial agents.

Antibacterial Activity: Novel quinoline derivatives have been synthesized and shown to possess potent activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria. nih.govresearchgate.net A study reported that four new derivatives demonstrated potent antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.66-5.29 μg/ml. nih.govresearchgate.net Compound 14 from this series was particularly effective, exhibiting broad-spectrum activity against most tested bacteria and fungi with MIC values between 0.66-3.98 μg/ml. nih.govresearchgate.net The mechanism for this activity was linked to the inhibition of DNA gyrase. nih.gov Other studies have also screened 6,8-dibromo-4(3H)quinazolinone derivatives for their anti-bacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. researchgate.net

Antiviral Activity: The quinoline nucleus is also a key component in several antiviral agents. nih.gov Derivatives of quinoline have shown potential against a variety of viruses, including Enterovirus D68 (EV-D68). nih.govnih.gov Through rational design targeting the viral protein VP1, a series of novel quinoline analogues were identified as potent anti-EV-D68 agents. nih.gov Compound 19 from this series showed potent antiviral activity with an EC50 value ranging from 0.05 to 0.10 μM against various EV-D68 strains. nih.gov

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound/Derivative | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 14 | Gram-positive bacteria | 0.66-3.98 µg/ml | researchgate.net |

| 14 | Gram-negative bacteria | 0.66-3.98 µg/ml | researchgate.net |

| 14 | Fungi | 0.66-3.98 µg/ml | researchgate.net |

| 19 | Enterovirus D68 (EV-D68) | EC50 = 0.05-0.10 µM | nih.gov |

Anti-inflammatory and Immunomodulatory Potentials

The anti-inflammatory and immunomodulatory effects of quinolinone derivatives are primarily linked to their antagonism of the P2X7 receptor and inhibition of inflammatory mediators.

The P2X7 receptor is a key player in inflammation, and its activation leads to the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.gov By blocking this receptor, quinolinone-based antagonists can effectively suppress these inflammatory pathways. researchgate.net This makes them promising candidates for treating a range of inflammatory diseases. nih.gov

In addition to P2X7 antagonism, some quinazolinone derivatives have been evaluated for their direct anti-inflammatory effects. A study on novel 3,4-dihydro-3-methyl-2(1H)-quinazolinone derivatives performed an in vitro nitric oxide (NO) assay to screen for anti-inflammatory potential. arabjchem.org Among the tested compounds, derivative SH13 exhibited potent anti-inflammatory activity in a subsequent in vivo assay. arabjchem.org

Other Investigated Biological Activities (e.g., Anti-malarial, Antifungal)

Beyond their well-documented anticancer and antibacterial properties, derivatives of this compound have been explored for a range of other biological activities, including anti-malarial and antifungal applications. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with diverse pharmacological effects. mdpi.com

Anti-malarial Activity:

The quinoline core is famously present in quinine, a natural alkaloid that has been a cornerstone of malaria treatment for centuries. This has spurred extensive research into synthetic quinoline derivatives as potential anti-malarial agents. researchgate.net Studies have shown that certain quinoline-based compounds can effectively combat multi-drug resistant strains of Plasmodium falciparum and Plasmodium vivax, the parasites responsible for malaria. nih.gov The mechanism of action for many quinoline anti-malarials involves interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, leading to a toxic buildup within the parasite. nih.govbenthamscience.com

Research into quinoline derivatives has identified new compounds with significant anti-malarial potential, including metal-chloroquine complexes and various hybrid molecules. nih.gov For instance, some 3-trifluoromethyl-2-carbonylquinoxaline di-N-oxide derivatives, which share a quinoline-like core, have demonstrated in vitro anti-plasmodial activity against chloroquine-resistant strains of P. falciparum. scite.ai Similarly, certain 1,2,3-triazole-naphthoquinone conjugates have shown promising activity against this parasite. mdpi.com While direct studies on the anti-malarial activity of this compound itself are not extensively reported, the established anti-malarial potential of the broader quinoline class suggests this could be a fruitful area for future investigation.

Antifungal Activity:

The antifungal potential of quinoline derivatives has also been a subject of investigation. A variety of synthesized quinoline analogues have demonstrated fungicidal activity against a range of plant pathogens. researchgate.net For example, new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones have exhibited significant antifungal activity against Candida albicans, Aspergillus niger, and Curvularia lunata. nih.gov Additionally, certain 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives have shown a wide spectrum of antifungal activity. nih.gov One study on thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives, synthesized from an 8-bromo-3-cyano-6-fluoroquinoline-4(1H)-one precursor, reported remarkable antifungal activity for some of the synthesized compounds. researchgate.net

The following table summarizes the antifungal activity of selected quinazolinone derivatives:

| Compound | Test Fungi |

| 2b | Candida albicans, Aspergillus niger, Curvularia lunata |

| 2c | Candida albicans, Aspergillus niger, Curvularia lunata |

| 2d | Candida albicans, Aspergillus niger, Curvularia lunata |

| 2g | Candida albicans, Aspergillus niger, Curvularia lunata |

| 2h | Candida albicans, Aspergillus niger, Curvularia lunata |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies aim to identify the key structural features responsible for their therapeutic effects and to guide the design of more potent and selective analogues.

Impact of Substituent Modifications on Biological Potency and Selectivity

Modifications to the substituents on the quinolinone core can have a profound impact on the biological potency and selectivity of the resulting analogues.

For instance, in the context of anticancer activity, the presence of a halogen atom, such as bromine at the 6-position of a quinazoline ring (a related heterocyclic system), has been shown to enhance anticancer effects. nih.gov SAR studies on quinoline-chalcone hybrids have revealed that while the incorporation of an N1-methyl group can be detrimental to activity, substituents like methyl, chloro, or bromo groups can retain or even enhance biological activity. rsc.orgnih.gov

In a series of 4-quinoline carboxylic acid analogues developed as antiviral agents, the replacement of a chlorine atom at the C(7)-position with fluorine resulted in a significant tenfold increase in activity. nih.gov Conversely, bromine or nitro groups at the same position were only moderately tolerated. nih.gov These findings underscore the sensitive dependence of biological activity on the nature and position of substituents.

The table below illustrates the impact of substituent modifications on the antiviral activity of 4-quinoline carboxylic acid analogues:

| Compound | C(7) Substituent | EC50 (µM) |

| C11 | Chlorine | 1.1 |

| C12 | Fluorine | 0.110 |

| C13 | Bromine | 3.10 |

| C16 | Nitro | 1.98 |

Furthermore, studies on 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones have shown that different substitutions on the phenyl ring at the 3-position influence their antimicrobial and anti-inflammatory activities. nih.gov Similarly, for 6-bromo-1H-indazole derivatives bearing 1,2,3-triazole analogues, various substitutions have led to compounds with moderate to good antimicrobial efficacy. researchgate.net

Pharmacophore Elucidation and Rational Design Principles

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological effect. dovepress.com This approach is integral to the rational design of new drugs based on the this compound scaffold.

By analyzing the structures of known active compounds, a pharmacophore model can be generated that guides the design of novel molecules with improved affinity and selectivity for a particular biological target. dovepress.com For example, the development of quinoline-based multi-kinase inhibitors has been guided by rational drug design principles, leading to several FDA-approved drugs for cancer therapy. nih.gov

The process of rational drug design often involves:

Target Identification: Identifying a specific biological target, such as an enzyme or receptor, that is implicated in a disease process.

Lead Identification: Discovering or designing a lead compound that interacts with the target.

Lead Optimization: Systematically modifying the structure of the lead compound to enhance its potency, selectivity, and pharmacokinetic properties. mdpi.com

This approach has been successfully applied to the design of quinoline-based antimalarials, where understanding the interaction with the heme receptor has guided the development of more effective compounds. benthamscience.com Similarly, rational design strategies have been employed to develop synthetic quinoline and acridine-based antimalarials. benthamscience.com

Mechanistic Insights into Biological Action at the Molecular and Cellular Level

Understanding the mechanism of action of this compound derivatives at the molecular and cellular level is crucial for their development as therapeutic agents. Research has begun to elucidate the specific molecular targets and cellular pathways that these compounds modulate.

Molecular Targets:

The quinoline scaffold and its derivatives are known to interact with a variety of molecular targets. In the context of cancer, quinoline-chalcone hybrids have been shown to act as tubulin inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov Some of these hybrids also target the colchicine (B1669291) binding site of tubulin. nih.gov

Other quinoline derivatives have been identified as inhibitors of key signaling proteins, such as protein kinase B (Akt) and IκB kinase (IKK), which are crucial for cancer cell survival and proliferation. rsc.orgnih.gov Furthermore, some quinoline-based compounds act as topoisomerase inhibitors, interfering with DNA replication and repair in cancer cells. rsc.orgresearchgate.net

Cellular Effects:

The interaction of this compound derivatives with their molecular targets triggers a cascade of cellular events. For instance, the inhibition of tubulin polymerization leads to the disruption of the cytoskeleton, which is essential for cell division, migration, and morphology. nih.gov

Inhibition of signaling pathways like the PI3K/Akt pathway can induce apoptosis (programmed cell death) in cancer cells. Similarly, the trapping of topoisomerase-DNA cleavage complexes by topoisomerase poisons leads to DNA damage and cell death. researchgate.net

The development of resistance to quinolone-based drugs can occur through mutations in their target proteins. For example, in bacteria, mutations in DNA gyrase and topoisomerase IV can reduce the binding affinity of fluoroquinolones, leading to resistance. mdpi.com Understanding these resistance mechanisms is critical for designing new derivatives that can overcome this challenge.

Applications of 3 Bromo 6 Methyl 1h Quinolin 2 One in Advanced Materials and Other Fields

Utilization as Ligands in Metal Complexes and Coordination Chemistry

The quinolinone scaffold, with its inherent nitrogen and oxygen donor atoms, presents a prime candidate for the formation of metal complexes. The presence of the bromine atom in 3-bromo-6-methyl-1H-quinolin-2-one offers a strategic site for modification, allowing for the synthesis of a diverse array of ligands. Although specific studies detailing the coordination of this compound with various metal ions are not extensively documented, the principles of coordination chemistry suggest its potential utility. For instance, the sulfur analogue, quinoline-2(1H)-thione, has been reported as an effective ligand in metal complexes. This suggests that this compound could similarly act as a ligand, with the potential for the bromo substituent to influence the electronic properties and, consequently, the catalytic or photophysical behavior of the resulting metal complexes.

Integration into Polymer and Materials Science Research

In the realm of materials science, the incorporation of heterocyclic compounds into polymer backbones can impart unique thermal, optical, and electronic properties to the resulting materials. The this compound molecule serves as a promising monomer or a key intermediate for the synthesis of novel polymers. The bromine atom provides a reactive handle for polymerization reactions, such as palladium-catalyzed cross-coupling reactions, which are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comnih.gov This allows for the integration of the quinolinone unit into various polymer architectures, including conjugated polymers for electronic applications or thermally stable polymers for high-performance materials. While specific polymers derived from this compound are not yet widely reported, the synthetic strategies are well-established for related brominated heterocycles.

Role as a Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of the bromine atom makes this compound a highly valuable intermediate in organic synthesis. This bromo substituent is a versatile functional group that can be readily transformed into a variety of other functionalities through well-established chemical reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for creating new carbon-carbon bonds, enabling the attachment of aryl, vinyl, and alkynyl groups to the quinolinone core. youtube.comnih.gov This synthetic versatility allows for the construction of complex molecular architectures with potential applications in medicinal chemistry and drug discovery, as the quinolinone scaffold is a known pharmacophore. arabjchem.orgnih.govresearchgate.net For example, the synthesis of 3-(heteroaryl)quinolin-2(1H)-ones from 3-bromoquinolin-2(1H)-ones has been demonstrated through palladium-catalyzed C-H functionalization reactions. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 3-Aryl-6-methyl-1H-quinolin-2-one |

| Heck Coupling | Alkene, Pd catalyst, Base | 3-Alkenyl-6-methyl-1H-quinolin-2-one |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3-Alkynyl-6-methyl-1H-quinolin-2-one |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 3-Amino-6-methyl-1H-quinolin-2-one |

| Cyanation | Cyanide source, Pd or Ni catalyst | 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile |

Potential in Organic Electronics, Optoelectronics, and Fluorescent Probes

Applications in Analytical Chemistry and Chemical Sensors

The development of chemical sensors for the detection of specific ions and molecules is a crucial area of analytical chemistry. The quinolinone scaffold can be functionalized to create selective binding sites for target analytes. The resulting interaction can lead to a measurable change in an optical or electrochemical signal. The this compound can serve as a platform for the development of such sensors. The bromo group can be replaced with a receptor unit designed to bind to a specific analyte. For instance, the synthesis of novel heterocyclic systems from substituted quinolinones has been explored for various applications, including the development of new analytical reagents. mdpi.comresearchgate.net While specific sensor applications of this compound have not been detailed, the synthetic accessibility and the inherent signaling properties of the quinolinone core make it a promising candidate for future research in this field.

Research Challenges and Future Directions in 3 Bromo 6 Methyl 1h Quinolin 2 One Studies

Development of Highly Efficient and Sustainable Synthetic Routes

A primary challenge in the study of 3-bromo-6-methyl-1H-quinolin-2-one and its derivatives is the development of synthetic pathways that are not only high-yielding but also adhere to the principles of green and sustainable chemistry. Future research is directed towards creating more atom-economical and environmentally benign processes.

Key research thrusts include:

Novel Precursors and Reagents: Research into novel and highly efficient precursors, such as 1,1,2-tribromoethyl arenes for the synthesis of bromoalkynes, showcases a strategy to improve reactivity and functional group tolerance. rsc.org The in-situ generation of brominating reagents from stable salts like NaBr/NaBrO₃ can offer higher reactivity and selectivity. rsc.org

Sustainable Reaction Conditions: A move towards greener solvents, particularly water, is a critical goal. The successful application of Suzuki reactions in aqueous media for the synthesis of complex molecules demonstrates the feasibility of this approach. scielo.br

Catalytic System Refinement: While palladium-catalyzed reactions are effective, they often require optimization to improve efficiency and reduce catalyst loading. nih.gov For instance, the functionalization of 3-bromoquinolin-2(1H)-ones has been achieved using a bimetallic Pd(OAc)₂/CuI catalyst system. nih.gov

Control of Regioselectivity: The bromination of ketone scaffolds can present challenges in controlling the position of the bromine atom. orgsyn.org Careful control of reaction temperature and the choice of solvent, such as methanol (B129727), are crucial to achieve high regiospecificity and avoid the formation of isomeric byproducts. orgsyn.org

| Synthetic Goal | Methodology | Key Reagents/Catalysts | Significance | Source |

|---|---|---|---|---|

| Functionalized Quinolones | Three-Component Domino Protocol | Varies (e.g., anilines, β-ketoesters) | High efficiency, sustainable one-pot synthesis | acs.org |

| 3-(Heteroaryl)quinolin-2(1H)-ones | Palladium-Catalyzed C-H Functionalization | Pd(OAc)₂, CuI, PPh₃, LiOtBu | Rapid access to complex derivatives from 3-bromo precursors | nih.gov |

| 1-Bromoalkynes | Base-mediated elimination | 1,1,2-Tribromoethyl arenes (precursors) | Use of novel, highly reactive, and selective precursors | rsc.org |

| Regiospecific Bromination | Ketone Bromination | Bromine in Methanol | High regioselectivity by controlling solvent and temperature | orgsyn.org |

| Bi-aryl Compounds | Suzuki Coupling | Palladium catalyst, K₂CO₃, Water (solvent) | Tolerates unprotected functional groups, uses a green solvent | scielo.br |

Deepening the Mechanistic Understanding of Biological Interactions and Target Validation

While new derivatives of this compound are synthesized, a significant challenge lies in understanding their precise mechanism of action at a molecular level. The quinolinone core is known to interact with various biological macromolecules, including enzymes and receptors, through mechanisms like hydrogen bonding and π-π stacking.

Future research must focus on:

Target Identification and Validation: Derivatives of 3-bromoquinolin-2(1H)-one have been investigated as potential inhibitors of the protein folding machinery component Hsp90. nih.gov A critical future step is to validate Hsp90 as the direct target and elucidate the specific binding mode of these compounds. This involves biochemical and biophysical assays to confirm engagement and measure affinity.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are essential. For example, a series of 3-heteroaryl-quinolin-2(1H)-one derivatives were synthesized and evaluated against cancer cell lines to identify compounds with the strongest effects. nih.gov Deepening this understanding allows for the rational design of more potent and selective molecules.

Elucidating Molecular Interactions: Understanding how the bromine atom and other substituents on the quinolinone ring contribute to binding affinity and selectivity is crucial. High-resolution structural biology techniques, such as X-ray crystallography or cryo-electron microscopy of the compound bound to its protein target, would provide invaluable insights into the specific interactions driving its biological activity.

Exploration of Novel Reactivity Profiles and Synthetic Transformations

The bromine atom at the C3-position of this compound is a versatile synthetic handle, primarily utilized in palladium-catalyzed cross-coupling reactions. nih.gov However, a significant area for future growth is the exploration of novel reactivity and transformations to access chemical space that is currently difficult to reach.

Future directions include:

Expanding Coupling Methodologies: Beyond the well-established Suzuki and C-H activation reactions nih.govmdpi.com, there is a need to explore other modern cross-coupling reactions. Sonogashira coupling can be used to introduce alkyne functionalities, while Kumada coupling allows for the introduction of alkyl groups, a transformation that can be challenging with other methods. mdpi.commdpi.com

Alternative Catalytic Systems: While palladium is a workhorse catalyst, exploring reactions mediated by other transition metals like nickel could unlock novel reactivity. acs.org Nickel catalysis can offer different selectivity and functional group tolerance, providing access to new derivatives. acs.org

Selectivity Switching: Developing reaction conditions that can selectively lead to different products from the same precursor is a hallmark of sophisticated synthetic chemistry. rsc.org For instance, changing reaction conditions from basic to strongly acidic can switch the outcome of a transformation, yielding α-bromoketones instead of 1-bromoalkynes from the same tribromo precursor. rsc.org Applying such principles to the quinolinone scaffold could dramatically increase synthetic efficiency.

Cascade Reactions: Designing cascade reactions that form multiple bonds in a single operation represents a highly efficient synthetic strategy. TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides to form 4-bromo quinolines is an example of a complex transformation that builds the heterocyclic core and installs a reactive handle simultaneously. mdpi.com

Advancement in Computational Modeling for Predictive Research and Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds before their synthesis. For this compound, advancing computational approaches is key to accelerating the discovery cycle.

Key areas for advancement are:

Quantum Chemical Computations: Methods like Density Functional Theory (DFT) can be used to perform detailed analyses of the electronic structure of quinolinone derivatives. tandfonline.com Calculating frontier molecular orbitals (HOMO-LUMO) helps determine electronic charge distribution and molecular reactivity, while Molecular Electrostatic Potential (MEP) surface analysis can predict the most likely sites for electrophilic and nucleophilic attack. tandfonline.com

Predictive Biological Activity Models: Quantitative Structure-Activity Relationship (QSAR) studies are vital for building models that correlate structural features with biological activity. scielo.br These models can then be used to predict the potency of newly designed, unsynthesized compounds, prioritizing synthetic efforts.

Molecular Docking and Simulation: To understand interactions with biological targets like Hsp90, molecular docking studies can predict the binding poses of quinolinone derivatives within the protein's active site. scielo.br These static pictures can be further refined using molecular dynamics (MD) simulations to understand the dynamic behavior of the ligand-protein complex over time.

AI-Based Design: The integration of artificial intelligence (AI) and machine learning into the design process is a rapidly emerging frontier. nih.gov AI-based tools can analyze vast datasets of chemical structures and biological activities to identify novel scaffolds and predict synthetic routes, significantly speeding up the design-synthesis-test cycle. nih.gov

Strategies for Scaffold Diversification and Library Synthesis

To fully explore the potential of the this compound scaffold, it is essential to develop strategies for creating large and structurally diverse libraries of related compounds. This diversification allows for a more comprehensive exploration of the available chemical space in the search for new functions.

Future strategies will likely incorporate:

Diversity-Oriented Synthesis (DOS): This approach aims to generate collections of structurally diverse small molecules from a common starting material. mdpi.com By employing a variety of coupling reactions (e.g., Suzuki, Kumada, Sonogashira) on the 3-bromo position, a wide range of aryl, heteroaryl, and alkyl substituents can be introduced, creating a library with diverse properties. nih.govmdpi.commdpi.com

Modular and Fragment-Based Approaches: A powerful strategy involves creating modular platforms with bifunctional building blocks that can be systematically elaborated. acs.org For example, a building block containing both a reactive handle (like a boronate) and a site for further functionalization allows for the rapid, programmed synthesis of complex, three-dimensional molecules from a simple 2D fragment. acs.org This is particularly relevant for fragment-based drug discovery (FBDD). acs.org

Scaffold Hopping and Novel Heteroannulation: Scaffold hopping involves replacing the core quinolinone structure with a different, isosteric ring system to discover novel intellectual property and improved properties. nih.gov Furthermore, the development of new chemical reagents and ring-forming reactions, such as using O-vinylhydroxylamines for heteroannulation, provides access to entirely new families of fused heterocyclic compounds that may be inaccessible through traditional methods. acs.org This allows for late-stage functionalization of complex molecules, a highly valuable tool in medicinal chemistry. acs.org

Potential for Bridging Fundamental Research to Pre-Commercialization Innovation (Non-Clinical Focus)

A significant challenge in chemical research is translating fundamental discoveries in synthesis and methodology into tangible, pre-commercial innovations. For this compound, this involves leveraging its versatility as a building block in strategic platforms that accelerate the discovery pipeline, with a focus on non-clinical applications.

A key area for bridging this gap is:

Development of Pre-Established Synthetic Platforms for FBDD: Fragment-based drug discovery is a cornerstone of modern hit-to-lead generation. acs.org A major bottleneck in FBDD is often the development of suitable chemistry to elaborate initial fragment hits. acs.org A forward-thinking approach is to establish a robust and modular synthetic platform in advance of screening. acs.org By using a versatile building block like a derivative of this compound within a system of pre-validated, high-yield reactions (e.g., Suzuki-Miyaura coupling), the elaboration of identified fragment hits can be achieved rapidly and systematically. acs.org This streamlines the discovery of novel and selective lead compounds, providing a clear pathway from basic synthetic chemistry to valuable, pre-commercial lead candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.